molecular formula C8H6ClNO5S2 B1423874 Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 70374-51-5

Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No. B1423874
CAS RN: 70374-51-5
M. Wt: 295.7 g/mol
InChI Key: FWMLCQNJKRWJQC-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide” is an intermediate in the production of Lornoxicam, an analgesic and anti-inflammatory agent . It is structurally similar to Tenoxicam .


Molecular Structure Analysis

The molecular formula of this compound is C9H8ClNO5S2 . The InChI code is 1S/C9H8ClNO5S2/c1-11-6(9(13)16-2)7(12)8-4(18(11,14)15)3-5(10)17-8/h3,6H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a pale yellow solid . It has a melting point of 198-200°C, a predicted boiling point of 482.3±55.0 °C, and a density of 1.728 . It is slightly soluble in dichloromethane, DMSO, and methanol .

Scientific Research Applications

Bioactive Thiazine and Benzothiazine Derivatives Thiazine derivatives, including Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide, have shown a wide range of biological activities. These compounds have been identified as having antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer properties. The significance of thiazine derivatives in medicinal chemistry is underscored by their potential in treating various diseases, positioning them as valuable heterocyclic medicinal compounds for further exploration (Badshah & Naeem, 2016).

Chemistry and Biological Roles of Thiazine Scaffold The thiazine scaffold is notable for its broad pharmacological profile, including anti-proliferative, anti-bacterial, antipsychotic, analgesic, anti-inflammatory, antifungal, and antiviral activities. Research highlights the chemistry of thiazine and its derivatives, providing insights into potential pharmacological activities. This extensive profile suggests thiazine derivatives as a foundation for designing new medicinally active agents, offering insights into their applications in scientific research and drug development (Choudhary, Silakari, & Singh, 2018).

Synthetic Strategies for Benzothiazines Benzothiazine, closely related to thiazine derivatives, plays a crucial role in drug discovery with potential applications in treating diseases like cancer, hypertension, and infections. The review of synthetic strategies for benzothiazine derivatives highlights the versatility of these compounds in pharmaceutical research. It demonstrates how benzothiazines can act as drug candidates, reinforcing the importance of developing new synthetic methods for these heterocyclic derivatives (Mir, Dar, & Dar, 2020).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials Beyond pharmacological applications, certain heterocyclic compounds, including those related to thiazine derivatives, have been explored for their use in optoelectronic materials. Quinazoline and pyrimidine derivatives, for example, have shown promise in applications related to photo- and electroluminescence, highlighting the multifaceted utility of heterocyclic compounds in both medicinal and material science research (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 6-chloro-4-hydroxy-1,1-dioxo-2H-thieno[2,3-e]thiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5S2/c1-15-8(12)5-6(11)7-3(2-4(9)16-7)17(13,14)10-5/h2,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMLCQNJKRWJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(S2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716407
Record name Methyl 6-chloro-4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide

CAS RN

906522-88-1, 70374-51-5
Record name 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-, methyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906522-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-, methyl ester, 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide

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